3-(Benzylamino-methyl)-8-methyl-1H-quinolin-2-one
Overview
Description
The compound "3-(Benzylamino-methyl)-8-methyl-1H-quinolin-2-one" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones are heterocyclic compounds that have been extensively studied due to their potential therapeutic applications, including antihypertensive, antibacterial, and anticancer properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves novel routes and innovative strategies. For instance, a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones were synthesized from 3-amino-2-benzylamino-3H-quinazolin-4-one, which in turn was synthesized from methyl anthranilate using a novel route . Similarly, green chemistry approaches have been employed to synthesize 3-amino-2-methyl-quinazolin-4(3H)-ones, highlighting the importance of environmentally friendly methods in the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often characterized using various analytical techniques. For example, the crystal structure of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was determined, providing detailed information about its orthorhombic system, space group, and unit cell parameters . Such structural analyses are crucial for understanding the properties and potential interactions of these compounds.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including cyclocondensation, S-arylation, and condensation with aromatic aldehydes to form Schiff bases . These reactions are essential for the diversification of the quinazolinone scaffold and the development of compounds with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For instance, the introduction of different substituents can significantly affect their spectral properties, solubility, and reactivity . These properties are important for the application of quinazolinone derivatives in various analytical techniques, such as the use of 3-Benzoyl-2-quinolinecarboxaldehyde as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines .
Scientific Research Applications
Synthesis and Biological Properties : A variety of quinolin-2(1H)-ones, including those with benzylamino substitutions, have been prepared and evaluated for their binding site activity on N-methyl-D-aspartate (NMDA) receptors and their abilities to inhibit neurotoxicity (Jung et al., 2003).
Anticancer and Antibacterial Activity : Compounds similar in structure to 3-(Benzylamino-methyl)-8-methyl-1H-quinolin-2-one have shown significant anticancer activity against various cancer cell lines. Additionally, some compounds have exhibited interesting antibacterial activity, particularly against Gram-negative bacteria (Bolakatti et al., 2020).
Neuroprotective Effects : Quinolin-2(1H)-ones, including derivatives similar to the queried compound, have been studied for their neuroprotective effects. They show potential in the treatment of neurodegenerative diseases due to their activity at the NMDA receptor and inhibition of neurotoxicity (Jung et al., 2003).
Potential in Psychoactive Compound Research : A study on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones revealed specific sedative effects and anti-amnesic activity, suggesting potential for research into psychoactive compounds (Podolsky et al., 2017).
Use in Liquid Crystal Displays : Research on quinoline derivatives has extended to the development of new dyes with potential application in liquid crystal displays, highlighting the versatility of these compounds in various technological applications (Bojinov & Grabchev, 2003).
Safety And Hazards
This involves studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.
Future Directions
This could involve potential applications of the compound, areas for further research, and its role in the development of new technologies or treatments.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature and databases. If you have a different compound or a more specific question about this process, feel free to ask!
properties
IUPAC Name |
3-[(benzylamino)methyl]-8-methyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-6-5-9-15-10-16(18(21)20-17(13)15)12-19-11-14-7-3-2-4-8-14/h2-10,19H,11-12H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDZCWFJXXHKPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191300 | |
Record name | 8-Methyl-3-[[(phenylmethyl)amino]methyl]-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino-methyl)-8-methyl-1H-quinolin-2-one | |
CAS RN |
462067-32-9 | |
Record name | 8-Methyl-3-[[(phenylmethyl)amino]methyl]-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462067-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methyl-3-[[(phenylmethyl)amino]methyl]-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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